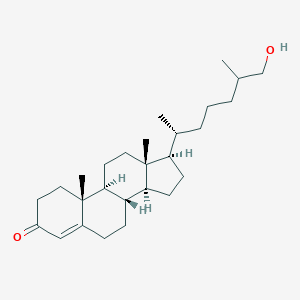

26-Hydroxycholest-4-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

19257-21-7 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18?,19-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

CXUORUGFOXGJNY-XVENTEFESA-N |

SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |

Synonyms |

26-Hydroxycholest-4-en-3-one |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 26-Hydroxycholest-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and validated pathway for the synthesis of 26-hydroxycholest-4-en-3-one. The synthesis is presented in two primary stages: the chemical synthesis of the precursor molecule, (25R)-26-hydroxycholesterol, from diosgenin, followed by the enzymatic conversion to the final product. This document includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves a four-step chemical synthesis to create (25R)-26-hydroxycholesterol from the readily available starting material, diosgenin. The second stage employs an enzymatic reaction using cholesterol oxidase to selectively oxidize the A-ring of the steroid, yielding the final target compound.

Stage 1: Chemical Synthesis of (25R)-26-Hydroxycholesterol

This synthesis, adapted from the work of Williams et al., converts diosgenin to (25R)-26-hydroxycholesterol in four steps with a reported overall yield of 58%.

Experimental Protocols

Step 1: Synthesis of (25R)-Cholest-5-en-3β,16β,26-triol

-

To a solution of diosgenin (1.0 g, 2.42 mmol) in ethanol (100 mL), add amalgamated zinc dust (10.0 g) and concentrated HCl (10 mL).

-

Heat the mixture to reflux and stir vigorously for 24 hours.

-

After cooling to room temperature, filter the mixture through Celite to remove the zinc dust.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to yield the triol.

Step 2: Synthesis of (25R)-Cholest-5-en-3β,16β-diol-26-oic acid lactone

-

Dissolve the triol from Step 1 (1.0 g, 2.39 mmol) in acetone (50 mL).

-

Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction for 2 hours at room temperature.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by silica gel chromatography to afford the lactone.

Step 3: Synthesis of (25R)-Cholest-5-en-3β,26-diol 16-O-thiocarbonylimidazolide

-

Dissolve the lactone from Step 2 (1.0 g, 2.40 mmol) in anhydrous toluene (50 mL).

-

Add 1,1'-thiocarbonyldiimidazole (1.28 g, 7.20 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

-

Cool the reaction mixture and dilute with ethyl acetate.

-

Wash the solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel chromatography to yield the thiocarbonylimidazolide intermediate.

Step 4: Synthesis of (25R)-26-Hydroxycholesterol (Barton-McCombie Deoxygenation)

-

Dissolve the thiocarbonylimidazolide from Step 3 (1.0 g, 1.88 mmol) in anhydrous toluene (50 mL).

-

Add tributyltin hydride (1.02 mL, 3.76 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the solution to reflux under a nitrogen atmosphere for 4 hours.

-

Cool the mixture and concentrate under reduced pressure.

-

Purify the crude product directly by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield (25R)-26-hydroxycholesterol.

Quantitative Data: Stage 1

| Step | Product | Starting Material | Molar Ratio (Reagent:SM) | Solvent | Reaction Time | Temperature | Reported Yield |

| 1 | (25R)-Cholest-5-en-3β,16β,26-triol | Diosgenin | Zn: 63, HCl: ~50 | Ethanol | 24 h | Reflux | ~85% (Typical) |

| 2 | Lactone Intermediate | Triol | Jones Reagent: Excess | Acetone | 2 h | 0°C to RT | ~90% (Typical) |

| 3 | Thiocarbonylimidazolide | Lactone | TCDI: 3.0 | Toluene | 12 h | Reflux | ~95% (Typical) |

| 4 | (25R)-26-Hydroxycholesterol | Thiocarbonylimidazolide | Bu₃SnH: 2.0 | Toluene | 4 h | Reflux | ~80% (Typical) |

| Overall | (25R)-26-Hydroxycholesterol | Diosgenin | - | - | - | - | ~58% |

Stage 2: Enzymatic Conversion to this compound

This stage utilizes the high specificity of cholesterol oxidase to convert the 3β-hydroxy-Δ⁵-steroid structure of (25R)-26-hydroxycholesterol into the desired 3-keto-Δ⁴ moiety. The protocol is adapted from a highly efficient method developed for cholesterol, which is suitable for other 3β-hydroxysteroid substrates.

Experimental Protocol

1. Reaction Setup (Biphasic System):

-

In a suitable reaction vessel, prepare the organic phase by dissolving (25R)-26-hydroxycholesterol (1 g) in petroleum ether (30 mL).

-

Prepare the aqueous phase containing cholesterol oxidase from Rhodococcus sp. (e.g., 100 mL of an enzyme solution with an activity of ~270 U/L).

-

Combine the two phases in the reaction vessel.

2. Enzymatic Conversion:

-

Incubate the biphasic mixture at 30°C with vigorous agitation (e.g., 250 rpm) for 3 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Purification:

-

Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Collect the upper organic layer. Extract the lower aqueous layer twice more with petroleum ether.

-

Washing: Combine all organic extracts. Wash the combined organic phase sequentially with 1M NaOH solution and then with distilled water until the pH is neutral.

-

Evaporation: Dry the washed organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Column Chromatography: Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Recrystallization: For final purification, dissolve the product obtained from chromatography in a minimal amount of hot acetone and allow it to cool slowly. The purified this compound will crystallize. Filter the crystals and dry them under a vacuum.

Quantitative Data: Stage 2

This data is based on an analogous, optimized conversion of cholesterol to cholest-4-en-3-one and provides expected performance metrics.

| Parameter | Value/Condition | Source |

| Reaction Conditions | ||

| Substrate | (25R)-26-Hydroxycholesterol | - |

| Enzyme | Cholesterol Oxidase (Rhodococcus sp.) | |

| System | Aqueous / Petroleum Ether Biphasic | |

| Temperature | 30°C | |

| Agitation | 250 rpm | |

| Reaction Time | 3 - 5 hours | |

| Purification & Yield | ||

| Overall Product Recovery | ~92% | |

| Purity (Post-Chromatography) | >98% | |

| Final Purity (Post-Recrystallization) | >99.5% | |

| Loss during Extraction | ~4% | |

| Loss during Chromatography | ~2% | |

| Loss during Recrystallization | ~2% |

A Technical Guide to the Biological Function of 7α-Hydroxycholest-4-en-3-one

Introduction

This document provides an in-depth technical overview of the biological significance, metabolic pathways, and clinical relevance of 7α-Hydroxycholest-4-en-3-one. It is intended for researchers, scientists, and professionals in the field of drug development. While the initial query focused on "26-Hydroxycholest-4-en-3-one," a thorough review of scientific literature indicates a more prominent and well-documented role for its isomer, 7α-Hydroxycholest-4-en-3-one . This guide will, therefore, concentrate on this latter, pivotal molecule. 7α-Hydroxycholest-4-en-3-one is a critical intermediate in the classical pathway of bile acid synthesis and serves as a valuable biomarker for various metabolic and gastrointestinal conditions.

Core Biological Function

7α-Hydroxycholest-4-en-3-one is a cholestanoid, a class of steroids derived from cholesterol.[1] Its primary and most well-understood function is its role as an intermediate in the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol in the liver.[2] The formation of 7α-Hydroxycholest-4-en-3-one is a key regulatory step in this pathway.

Metabolic Pathways

Synthesis of 7α-Hydroxycholest-4-en-3-one

The synthesis of 7α-Hydroxycholest-4-en-3-one is the result of the first two enzymatic steps in the "neutral" or "classic" pathway of bile acid synthesis, which is the predominant pathway in humans.

-

7α-hydroxylation of Cholesterol: The process begins with the conversion of cholesterol to 7α-hydroxycholesterol. This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is considered the rate-limiting enzyme in the classic bile acid synthesis pathway.[2][3]

-

Oxidation and Isomerization: Subsequently, 7α-hydroxycholesterol is converted to 7α-Hydroxycholest-4-en-3-one by the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) .[3] This enzymatic step involves both the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position.

Subsequent Metabolism

7α-Hydroxycholest-4-en-3-one stands at a crucial branch point in the bile acid synthesis pathway.[3][4] Its fate determines the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool.

-

Formation of Cholic Acid: In the presence of sterol 12α-hydroxylase (CYP8B1) , 7α-Hydroxycholest-4-en-3-one is hydroxylated at the 12α position to yield 7α,12α-dihydroxycholest-4-en-3-one.[2][4][5] This intermediate is then further metabolized to form cholic acid . The activity of CYP8B1 is a key determinant of the cholic acid to chenodeoxycholic acid ratio.[4]

-

Formation of Chenodeoxycholic Acid: In the absence of CYP8B1 activity, 7α-Hydroxycholest-4-en-3-one is directly converted through a series of steps into chenodeoxycholic acid .[2][4]

The following diagram illustrates the classic bile acid synthesis pathway:

Role in Disease and Clinical Significance

The serum concentration of 7α-Hydroxycholest-4-en-3-one is a direct reflection of the rate of bile acid synthesis via the classic pathway.[2][6][7] This has made it a valuable biomarker in several clinical contexts.

-

Bile Acid Malabsorption: In conditions where bile acids are not efficiently reabsorbed in the terminal ileum, the liver compensates by upregulating bile acid synthesis. This leads to a significant increase in the serum levels of 7α-Hydroxycholest-4-en-3-one.[2][8] Elevated levels are therefore a strong indicator of bile acid malabsorption, a condition that can cause chronic diarrhea.[2]

-

Irritable Bowel Syndrome (IBS): A subset of patients with diarrhea-predominant IBS (IBS-D) have underlying bile acid malabsorption.[8][9] Measuring serum 7α-Hydroxycholest-4-en-3-one can help identify these patients, who may benefit from treatment with bile acid sequestrants.[9]

-

Cerebrotendinous Xanthomatosis (CTX): CTX is a rare genetic disorder caused by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase, which is involved in an alternative bile acid synthesis pathway. In CTX patients, there is an accumulation of bile acid intermediates from the classic pathway, leading to markedly elevated serum levels of 7α-Hydroxycholest-4-en-3-one.[10] Treatment with chenodeoxycholic acid has been shown to reduce the serum levels of this intermediate.[10]

-

Monitoring of Therapies: Serum levels of 7α-Hydroxycholest-4-en-3-one are used to monitor the efficacy of drugs that modulate bile acid metabolism. For example, treatment with cholestyramine, a bile acid sequestrant, leads to a significant increase in its concentration.[7]

Quantitative Data

The following table summarizes the serum concentrations of 7α-Hydroxycholest-4-en-3-one in various physiological and pathological states, as reported in the literature.

| Condition | Serum Concentration of 7α-Hydroxycholest-4-en-3-one (ng/mL) | Reference |

| Healthy Subjects | 3 - 40 (median: 12) | [7] |

| Extrahepatic Cholestasis | < 0.9 - 3 (median: < 1.5) | [7] |

| Liver Cirrhosis | < 0.9 - 38 (median: < 1.5) | [7] |

| Cholestyramine Treatment | 54 - 477 (median: 188) | [7] |

| Ileal Resection | 128 - 750 (median: 397) | [7] |

Experimental Protocols

1. Assay of 7α-Hydroxycholest-4-en-3-one in Serum by Isotope Dilution-Mass Spectrometry

This method provides accurate quantification of 7α-Hydroxycholest-4-en-3-one in biological samples.[10]

-

Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., 7α-Hydroxy-4-cholesten-3-one-d7) is added to a serum sample.

-

Extraction: The steroids are extracted from the serum using a solid-phase extraction (SPE) column.

-

Derivatization (Optional): The hydroxyl group may be derivatized (e.g., silylation) to improve chromatographic properties and mass spectrometric sensitivity.

-

Chromatographic Separation: The extracted and derivatized sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) for separation from other serum components.

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer (MS). The instrument is set to monitor specific ions corresponding to the analyte and the internal standard (Selected Ion Monitoring - SIM).

-

Quantification: The concentration of 7α-Hydroxycholest-4-en-3-one in the original sample is calculated based on the ratio of the peak areas of the analyte and the internal standard.

The following diagram outlines the workflow for this assay:

2. Enzymatic Synthesis of 7α-Hydroxycholest-4-en-3-one

A convenient laboratory-scale synthesis has been described for producing this intermediate.[11]

-

Substrate Preparation: The starting material is 3β,7α-cholest-5-ene-3,7-diol.

-

Complexation: The diol is complexed with hydroxypropyl-β-cyclodextrin to improve its solubility in the aqueous reaction buffer. This is achieved by mutual dissolution in methanol, followed by evaporation of the solvent.

-

Enzymatic Conversion: The complex is suspended in a neutral phosphate buffer at a concentration of 1 mg/mL. The conversion is carried out using Brevibacterium sp. cholesterol oxidase (0.25 U/mg of substrate). Catalase (70 U/mg of substrate) is added to regenerate O₂ from the H₂O₂ byproduct.

-

Extraction: The aqueous suspension containing the product and the cyclodextrin is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by silica gel chromatography using a solvent system such as 85:15 CHCl₃/acetone (v/v) to yield pure 7α-Hydroxycholest-4-en-3-one. This method reports an isolated yield of 68%, with the enzymatic conversion step exceeding 90% efficiency.[11]

Conclusion

7α-Hydroxycholest-4-en-3-one is a pivotal intermediate in bile acid metabolism. Its synthesis is tightly regulated, and its subsequent metabolic fate determines the composition of the primary bile acid pool. The measurement of its serum levels has become a clinically important tool for diagnosing and managing disorders of bile acid metabolism, particularly bile acid malabsorption and related conditions like IBS-D. Further research into the regulation of its synthesis and metabolism may provide novel therapeutic targets for a range of metabolic and gastrointestinal diseases.

References

- 1. 7alpha-Hydroxy-4-cholesten-3-one | C27H44O2 | CID 123743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]

- 3. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Chemical synthesis of 7α-hydroxycholest-4-en-3-one, a biomarker for irritable bowel syndrome and bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation of 7 alpha-hydroxy-4-cholesten-3-one and cholesta-4,6-dien-3-one in patients with cerebrotendinous xanthomatosis: effect of treatment with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of 26-Hydroxycholest-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a steroidal molecule that has garnered interest within the scientific community due to its potential biological activities and its role as a metabolite. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Discovery and Synthesis

While the direct isolation of this compound from natural sources is not extensively documented, its existence as a distinct chemical entity is confirmed by its Chemical Abstracts Service (CAS) number 56792-59-7 for the (25R)-stereoisomer. The primary method for obtaining this compound is through the chemical modification of a more readily available precursor, cholest-5-ene-3β,26-diol.

The discovery of this compound is closely linked to the study of cholest-5-ene-3β,26-diol, which was identified and characterized through its oxidation to 3-oxocholest-4-en-26-ol (an alternative name for this compound).[1] This conversion is a key step in confirming the structure of the parent diol and provides a viable synthetic route to the target molecule.

Synthesis Pathway:

The principal synthetic route to this compound involves the oxidation of the 3β-hydroxyl group of cholest-5-ene-3β,26-diol and the simultaneous isomerization of the double bond from the C5-C6 position to the C4-C5 position. This transformation can be achieved through various oxidative methods, with enzymatic oxidation using cholesterol oxidase being a prominent and efficient approach.

dot

Caption: Enzymatic conversion of Cholest-5-ene-3β,26-diol.

Experimental Protocols

The following sections detail the experimental procedures for the enzymatic synthesis and subsequent purification of this compound, adapted from established protocols for similar steroidal conversions.[2][3]

Enzymatic Synthesis using Cholesterol Oxidase

Materials:

-

Cholest-5-ene-3β,26-diol (substrate)

-

Cholesterol oxidase (from Rhodococcus sp. or similar)

-

Potassium phosphate buffer (pH 7.5)

-

Organic solvent (e.g., petroleum ether)

-

Emulsifying agent (e.g., Tween 80)

Procedure:

-

Reaction Setup: Prepare a biphasic system by combining an aqueous buffer solution containing cholesterol oxidase and an organic solvent containing the substrate, cholest-5-ene-3β,26-diol. The use of an emulsifying agent can enhance the reaction rate by increasing the interfacial area between the two phases.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) with vigorous agitation to ensure proper mixing.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples from the organic phase and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the reaction has reached completion (as determined by the consumption of the starting material), the two phases are separated.

Isolation and Purification

Procedure:

-

Extraction: The organic phase from the reaction mixture is collected. The aqueous phase can be further extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product. The organic extracts are then combined.[2]

-

Washing: The combined organic extract is washed with deionized water to remove any water-soluble impurities, such as the buffer salts and enzyme.[2]

-

Drying and Evaporation: The washed organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Column Chromatography: The crude product obtained after evaporation is purified by column chromatography on silica gel. A gradient elution system, for example, with increasing concentrations of ethyl acetate in petroleum ether, is typically employed to separate the desired product from any unreacted starting material and byproducts.[2]

-

Recrystallization: For obtaining a highly pure product, the fractions containing this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol).[2]

dot

References

- 1. The isolation of cholest-5-ene-3β,26-diol from human brain (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Biological Activity of 26-Hydroxycholest-4-en-3-one: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro biological activity of 26-Hydroxycholest-4-en-3-one is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on the activities of structurally related compounds, including its precursor 26-hydroxycholesterol and the parent compound cholest-4-en-3-one. The information presented herein is intended to guide future research by highlighting potential areas of biological significance.

Core Concepts and Potential Biological Activities

This compound is an oxidized derivative of cholesterol. The presence of the hydroxyl group at the 26-position and the enone moiety in the A-ring suggests potential roles in several biological processes, primarily related to lipid metabolism, cancer biology, and neuroprotection.

Lipid Metabolism: The precursor, 26-hydroxycholesterol, is a known regulator of cholesterol homeostasis and a key intermediate in the alternative pathway of bile acid synthesis.[1] It is known to inhibit cholesterol synthesis and the activity of the low-density lipoprotein (LDL) receptor.[1] This suggests that this compound may also participate in the regulation of lipid metabolism, potentially through the activation of nuclear receptors such as the Liver X Receptor (LXR).

Anticancer Activity: The cholest-4-en-3-one backbone is a feature of several molecules with demonstrated effects on cancer cells. Studies on cholest-4-en-3-one have shown that it can decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231) by reducing lipogenesis and altering membrane raft-localized Epidermal Growth Factor Receptor (EGFR) expression. Furthermore, a related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has demonstrated cytotoxic activities against human bladder and hepatic cancer cell lines.[2]

Neuroprotective Effects: Cholest-4-en-3-one has been investigated for its neuroprotective properties.[3] Its oxime derivative, olesoxime, has been studied as a mitochondrial-targeted neuroprotective compound.[3] This suggests that this compound could possess similar neuroprotective potential.

Quantitative Data from a Structurally Related Compound

While no specific IC50 values for this compound have been found, the following table summarizes the cytotoxic activity of a closely related synthetic steroid, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one , against two human cancer cell lines.[2]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 5637 (HTB-9) | Human Bladder Cancer | 4.8 |

| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | HepG2 | Human Hepatic Cancer | 15.5 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the in vitro biological activity of this compound, based on protocols used for structurally similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on related steroids to determine the effect on cancer cell viability.[4]

Objective: To quantify the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, 5637)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Wound Healing Assay

This protocol is used to assess the effect of a compound on cell migration.[4]

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

-

Wound Creation: Create a linear scratch (wound) in the confluent cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing a non-lethal concentration of this compound or vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. The percentage of wound closure is calculated to determine the effect on cell migration.

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological activities of this compound.

References

- 1. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

26-Hydroxycholest-4-en-3-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a cholestanoid, a class of steroids derived from cholesterol, that plays a significant role in cholesterol metabolism and bile acid synthesis. As an oxidized derivative of cholesterol, it belongs to the family of oxysterols, which are key signaling molecules in various physiological processes. This technical guide provides an in-depth overview of the synthesis, properties, biological functions, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

This molecule is an intermediate in the acidic pathway of bile acid synthesis, initiated by the hydroxylation of cholesterol at the 26-position. Its structure, featuring a ketone group at the C-3 position and a double bond between C-4 and C-5, is characteristic of cholestanoids that have undergone oxidation and isomerization from the initial cholesterol structure. Understanding the biochemistry and signaling of this compound is crucial for research into metabolic disorders, including dyslipidemia and diseases related to bile acid metabolism.

Physicochemical Properties

The specific experimentally determined physicochemical properties of this compound are not extensively reported in publicly available literature. However, its basic properties can be inferred from its chemical structure and data on the parent compound, cholest-4-en-3-one. The introduction of a hydroxyl group at the 26-position is expected to slightly increase its polarity compared to the parent molecule.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₂ | [1] |

| Molecular Weight | 400.64 g/mol | [1] |

| CAS Number | 56792-59-7 | [1] |

| Parent Compound (Cholest-4-en-3-one) Melting Point | 79.3–80.2°C | [2] |

| Parent Compound (Cholest-4-en-3-one) UV λmax | 241 nm (in ethanol) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the enzymatic oxidation of its precursor, (25R)-26-hydroxycholesterol. This reaction is catalyzed by cholesterol oxidase.

Enzymatic Synthesis

The primary method for the synthesis of this compound is the enzymatic conversion of (25R)-26-hydroxycholesterol using cholesterol oxidase.[3] This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond.

Biological Function and Metabolism

This compound is a key intermediate in the acidic, or alternative, pathway of bile acid synthesis.[4] This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 26-position to form 26-hydroxycholesterol.[4][5]

Following its formation, 26-hydroxycholesterol is further metabolized. The conversion to this compound represents a critical step in its transformation into bile acids. This conversion is catalyzed by cholesterol oxidase in experimental settings, while in vivo, it is handled by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase.[6] Subsequently, it undergoes further enzymatic modifications to produce chenodeoxycholic acid, a primary bile acid.[7]

The acidic pathway of bile acid synthesis is crucial for cholesterol homeostasis, and dysregulation of this pathway is associated with metabolic diseases.

Signaling Pathways

Oxysterols, including 26-hydroxycholesterol and its metabolites, are known to be potent signaling molecules that regulate gene expression primarily through activation of nuclear receptors. 27-hydroxycholesterol, a closely related molecule, is a known agonist of the Liver X Receptor (LXR).[5] It is highly probable that this compound also functions as a ligand for LXR, thereby influencing the expression of genes involved in cholesterol transport, storage, and efflux.

The activation of LXR by oxysterols leads to the upregulation of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux from cells, a key step in reverse cholesterol transport.[5]

Biosynthetic pathway of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from 26-hydroxycholesterol using cholesterol oxidase.

Materials:

-

(25R)-26-hydroxycholesterol

-

Cholesterol oxidase (from Brevibacterium sp. or similar)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve a known amount of (25R)-26-hydroxycholesterol in a minimal amount of a suitable organic solvent (e.g., acetone) and add it to the potassium phosphate buffer to create a suspension or emulsion.

-

Add cholesterol oxidase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1.0 U per mg of substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.

Workflow for synthesis and purification.

Quantification by HPLC-MS/MS

A sensitive method for the quantification of this compound in biological samples can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

To a known volume of plasma or tissue homogenate, add a deuterated internal standard of this compound.

-

Perform a liquid-liquid extraction with a suitable organic solvent or a solid-phase extraction to isolate the sterols.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

-

LC Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

-

Ionization: Electrospray Ionization (ESI) in positive mode

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the internal standard.

Quantitative Data

The following table summarizes key enzymatic steps and their products in the initial stages of the acidic bile acid synthesis pathway.

| Enzyme | Substrate | Product | Cellular Location |

| CYP27A1 (Sterol 27-hydroxylase) | Cholesterol | (25R)-26-Hydroxycholesterol | Mitochondria |

| 3β-HSD (3β-hydroxy-Δ⁵-steroid dehydrogenase) | (25R)-26-Hydroxycholesterol | This compound | Endoplasmic Reticulum |

| CYP7B1 (Oxysterol 7α-hydroxylase) | (25R)-26-Hydroxycholesterol | 7α,26-Dihydroxycholesterol | Endoplasmic Reticulum |

Conclusion

This compound is a cholestanoid of significant interest in the study of cholesterol metabolism and bile acid synthesis. Its role as an intermediate in the acidic pathway and its potential as a signaling molecule through nuclear receptor activation make it a relevant target for research in metabolic diseases. This guide provides a foundational understanding of its chemistry, biology, and methods for its study, serving as a valuable resource for researchers and professionals in the field. Further investigation into its specific biological activities and the development of robust analytical methods will continue to enhance our understanding of its physiological and pathological roles.

References

- 1. scbt.com [scbt.com]

- 2. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Bile Acid Synthesis in Man: Metabolism of 7α-Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H [jci.org]

Metabolic Genesis of 26-Hydroxycholest-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a crucial intermediate in the acidic pathway of bile acid synthesis, an alternative route to the classic (neutral) pathway for cholesterol catabolism. The formation of this oxysterol is a key step in the intricate network of reactions that maintain cholesterol homeostasis. This technical guide provides an in-depth exploration of the metabolic precursor to this compound, the enzymatic processes involved, and the regulatory mechanisms that govern its synthesis.

The Primary Metabolic Precursor and a Key Enzymatic Player

The immediate metabolic precursor to this compound is cholest-4-en-3-one . The conversion is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene . Evidence suggests that this pathway is significantly more efficient than the alternative route involving the initial 26-hydroxylation of cholesterol. In fact, the formation of this compound from cholest-4-en-3-one by CYP27A1 has been shown to be approximately 10-fold higher than from cholesterol itself[1].

While cholest-4-en-3-one stands as the direct precursor in the more efficient pathway, an alternative route to this compound exists. This secondary pathway begins with the 26-hydroxylation of cholesterol by CYP27A1 to yield (25R)-26-hydroxycholesterol. Subsequently, a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, likely HSD3B1 or HSD3B7, catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form this compound.

Enzymatic Reactions and Quantitative Data

The biosynthesis of this compound is governed by the kinetics of the involved enzymes. The following tables summarize the key enzymatic steps and available quantitative data.

Table 1: Primary Metabolic Pathway for this compound Formation

| Step | Substrate | Enzyme | Product |

| 1 | Cholesterol | Cholesterol Dehydrogenase/Isomerase | Cholest-4-en-3-one |

| 2 | Cholest-4-en-3-one | Sterol 27-Hydroxylase (CYP27A1) | This compound |

Table 2: Alternative Metabolic Pathway for this compound Formation

| Step | Substrate | Enzyme | Product |

| 1 | Cholesterol | Sterol 27-Hydroxylase (CYP27A1) | (25R)-26-Hydroxycholesterol |

| 2 | (25R)-26-Hydroxycholesterol | 3β-Hydroxysteroid Dehydrogenase (e.g., HSD3B1/HSD3B7) | This compound |

Table 3: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax |

| CYP27A1 | Cholesterol | ~150-400 µM[2] | Not extensively reported |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | ~0.3 µM[3] | 2.9-4.6 nmol/mg·min[3] |

| 3β-HSD | Pregnenolone | ~0.4 µM[3] | 2.9-4.6 nmol/mg·min[3] |

| 3β-HSD | 17-hydroxypregnenolone | ~0.3 µM[3] | 2.9-4.6 nmol/mg·min[3] |

Signaling Pathways and Regulation

The synthesis of this compound is intricately regulated by a network of signaling pathways that control the expression and activity of the key enzymes, CYP27A1 and 3β-HSD.

The Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) are nuclear receptors that play pivotal roles in cholesterol and bile acid homeostasis. Bile acids themselves activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway. While the direct impact on the acidic pathway is less defined, this highlights the complex feedback loops in bile acid metabolism[4].

Insulin signaling also exerts regulatory control. Insulin can influence the expression of enzymes involved in bile acid synthesis, thereby linking cholesterol metabolism to glucose homeostasis[5].

dot

Caption: Metabolic pathways to this compound.

dot

Caption: Regulation of bile acid synthesis signaling.

Experimental Protocols

In Vitro Assay for 26-Hydroxylation of Cholest-4-en-3-one by CYP27A1

This protocol is adapted from general procedures for assaying mitochondrial CYP450 enzymes.

1. Reagents and Buffers:

- Recombinant human CYP27A1

- Adrenodoxin

- Adrenodoxin reductase

- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

- Cholest-4-en-3-one (substrate)

- This compound (standard for quantification)

- Potassium phosphate buffer (50 mM, pH 7.4)

- Dithiothreitol (DTT)

- EDTA

2. Reaction Mixture Preparation (per reaction):

- Potassium phosphate buffer (to final volume)

- CYP27A1 (final concentration, e.g., 0.1-0.5 µM)

- Adrenodoxin (final concentration, e.g., 1-5 µM)

- Adrenodoxin reductase (final concentration, e.g., 0.1-0.5 µM)

- NADPH regenerating system

- DTT (final concentration, e.g., 1 mM)

- EDTA (final concentration, e.g., 1 mM)

3. Assay Procedure:

- Pre-incubate the reaction mixture (without substrate) at 37°C for 5 minutes.

- Initiate the reaction by adding cholest-4-en-3-one (dissolved in a suitable solvent like ethanol or DMSO, final concentration range to test, e.g., 1-100 µM).

- Incubate at 37°C for a specified time (e.g., 15-60 minutes). The reaction should be in the linear range with respect to time and protein concentration.

- Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or methanol) containing an internal standard.

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant for the presence of this compound using LC-MS/MS.

LC-MS/MS Quantification of this compound

This protocol provides a general framework for the analysis. Optimization will be required for specific instrumentation.

1. Sample Preparation:

- Protein precipitation of the reaction mixture as described above.

- Alternatively, for biological samples (e.g., plasma, cell lysates), a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

2. Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically suitable.

- Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium formate.

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

- Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the analyte from other components.

- Flow Rate: Typically 0.2-0.5 mL/min.

- Column Temperature: Maintained at a constant temperature, e.g., 40°C.

3. Mass Spectrometric Parameters:

- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) must be determined by direct infusion of the standards.

dot

Caption: Experimental workflow for CYP27A1 activity assay.

Conclusion

The metabolic pathway leading to this compound primarily proceeds through the 26-hydroxylation of cholest-4-en-3-one by the mitochondrial enzyme CYP27A1. This pathway is a key component of the acidic route of bile acid synthesis and is subject to complex regulation by nuclear receptors and signaling molecules. Further research to elucidate the specific kinetic parameters of the involved enzymes and the nuances of their regulation will be crucial for a comprehensive understanding of cholesterol homeostasis and for the development of therapeutic interventions targeting metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]

- 5. mdpi.com [mdpi.com]

The Role of 26-Hydroxycholest-4-en-3-one in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a key intermediate in the acidic pathway of bile acid biosynthesis, arising from the metabolism of cholesterol. As an oxysterol, it belongs to a class of molecules that are not only precursors to bile acids and steroid hormones but also act as significant signaling molecules in their own right, particularly in the regulation of lipid homeostasis. This technical guide provides an in-depth overview of the synthesis, metabolism, and functional role of this compound, with a focus on its impact on lipid metabolism. The document details its biosynthetic pathway, its potential interactions with key nuclear receptors, and provides experimental protocols for its synthesis, quantification, and functional analysis.

Biosynthesis of this compound

The journey from cholesterol to this compound involves a two-step enzymatic process primarily initiated in the mitochondria.

-

26-Hydroxylation of Cholesterol: The first and rate-limiting step is the hydroxylation of cholesterol at the 26th position to form 26-hydroxycholesterol (also known as 27-hydroxycholesterol). This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, encoded by the gene CYP27A1.[1] This enzyme is widely distributed across various tissues.[2]

-

Oxidation to this compound: Subsequently, 26-hydroxycholesterol is oxidized to this compound. This conversion involves the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position. While the specific enzyme catalyzing this step for 26-hydroxycholesterol is not definitively identified in all contexts, 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B) enzymes are responsible for this type of conversion for other oxysterols in the bile acid synthesis pathway.

Role in Lipid Metabolism

This compound and its precursor, 26-hydroxycholesterol, are implicated in several aspects of lipid metabolism, primarily through their role in bile acid synthesis and their potential to act as signaling molecules that modulate the activity of nuclear receptors.

Inhibition of Cholesterol Synthesis

Cell culture studies have demonstrated that the precursor, 26-hydroxycholesterol, can inhibit cholesterol synthesis.[2] This inhibitory effect is a hallmark of many oxysterols, which act as feedback regulators of the cholesterol biosynthetic pathway. The accumulation of oxysterols signals a state of cholesterol excess, leading to the downregulation of genes involved in cholesterol production. 26-hydroxycholesterol has also been shown to inhibit the activity of the low-density lipoprotein (LDL) receptor.[2]

Signaling through Nuclear Receptors

Oxysterols are known to be endogenous ligands for several nuclear receptors that are master regulators of lipid metabolism, including the Liver X Receptors (LXRα and LXRβ) and the Pregnane X Receptor (PXR).[3][4] While direct binding and activation studies for this compound are limited, its precursor and other similar oxysterols have been shown to activate these receptors.

Liver X Receptor (LXR) Signaling:

LXRs are activated by oxysterols and play a crucial role in cholesterol homeostasis.[3] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. Key LXR target genes involved in lipid metabolism include:

-

ABCA1 and ABCG1: These ATP-binding cassette transporters are critical for mediating cholesterol efflux from peripheral cells, such as macrophages, to high-density lipoprotein (HDL), a process central to reverse cholesterol transport.[5][6]

-

SREBP-1c: Sterol Regulatory Element-Binding Protein-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[7][8] The induction of SREBP-1c by LXR provides a mechanism to convert excess cholesterol into fatty acids for storage as triglycerides.[7]

Pregnane X Receptor (PXR) Signaling:

PXR is another nuclear receptor that can be activated by bile acids and some oxysterols.[4] PXR plays a key role in the detoxification and clearance of xenobiotics and endogenous compounds. In the context of lipid metabolism, PXR activation can influence bile acid homeostasis.[9]

Quantitative Data

Quantitative data specifically for this compound are scarce in the literature. The table below summarizes relevant quantitative information for its precursor and related analytical methods.

| Parameter | Value | Compound/Method | Reference |

| Endogenous Plasma Concentration | 53.0 ± 16.5 ng/mL | 7α-hydroxy-4-cholesten-3-one (rat) | [10] |

| Endogenous Plasma Concentration | 6.8 ± 5.6 ng/mL | 7α-hydroxy-4-cholesten-3-one (monkey) | [10] |

| Median Healthy Human Plasma Conc. | 12 ng/mL (range 3-40) | 7α-hydroxy-4-cholesten-3-one | [11] |

| LC-MS/MS LLOQ | 0.5 ng/mL | 7α-hydroxy-4-cholesten-3-one | [8] |

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol describes a method for the enzymatic synthesis of this compound from its precursor, 26-hydroxycholesterol, adapted from methods used for similar oxysterols.[12]

Materials:

-

26-hydroxycholesterol

-

Cholesterol oxidase (from Brevibacterium sp. or similar)

-

Catalase

-

Hydroxypropyl-β-cyclodextrin

-

Phosphate buffer (pH 7.0)

-

Methanol

-

Chloroform

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

Complexation with Cyclodextrin:

-

Dissolve 26-hydroxycholesterol and an equimolar amount of hydroxypropyl-β-cyclodextrin in a minimal amount of methanol.

-

Evaporate the solvent under reduced pressure to obtain a solid complex. This enhances the solubility of the sterol in the aqueous reaction buffer.

-

-

Enzymatic Reaction:

-

Suspend the 26-hydroxycholesterol-cyclodextrin complex in phosphate buffer to a final concentration of 1 mg/mL.

-

Add cholesterol oxidase (e.g., 0.25 U per mg of substrate).

-

Add catalase (e.g., 70 U per mg of substrate) to decompose the hydrogen peroxide byproduct and regenerate oxygen for the oxidase reaction.

-

Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Extraction:

-

After the reaction is complete, extract the aqueous suspension three times with an equal volume of chloroform.

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a solvent system such as a chloroform/acetone gradient (e.g., starting from 95:5).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield pure this compound.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma or serum, based on established methods for similar oxysterols.[10][13]

Materials:

-

Plasma or serum samples

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile

-

Formic acid

-

UHPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution.

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent and daughter ion transitions for this compound and its internal standard will need to be determined.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Cell-Based Gene Expression Assay

This protocol outlines a method to assess the effect of this compound on the expression of genes involved in lipid metabolism in a relevant cell line (e.g., HepG2 human hepatoma cells or THP-1 human monocytes).

Materials:

-

HepG2 or THP-1 cells

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c, and a housekeeping gene like GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control.

-

Conclusion

This compound is an important intermediate in the acidic pathway of bile acid synthesis. While direct studies on its specific roles in lipid metabolism are still emerging, its precursor, 26-hydroxycholesterol, and the broader class of oxysterols demonstrate significant regulatory activities. These include the inhibition of cholesterol synthesis and the modulation of key nuclear receptors like LXR and PXR, which in turn control a wide array of genes involved in cholesterol efflux, fatty acid synthesis, and overall lipid homeostasis. The provided experimental protocols offer a foundation for researchers to further investigate the precise functions and therapeutic potential of this compound in metabolic health and disease. Future research should focus on elucidating its direct interactions with nuclear receptors, quantifying its effects on target gene expression and lipid fluxes, and exploring its role in pathophysiological conditions such as dyslipidemia and atherosclerosis.

References

- 1. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of statins on ABCA1 and ABCG1 expression in human macrophages is influenced by cellular cholesterol levels and extent of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABCA1 and ABCG1 or ABCG4 act sequentially to remove cellular cholesterol and generate cholesterol-rich HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR and PXR: potential therapeutic targets in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 26-Hydroxycholest-4-en-3-one in the Alternative Bile Acid Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 26-Hydroxycholest-4-en-3-one, a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway is increasingly recognized for its significant contributions to cholesterol homeostasis and its implications in various metabolic diseases. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols for analysis, and visualizes the core biochemical pathways.

Introduction to the Alternative Bile Acid Synthesis Pathway

Bile acids are synthesized from cholesterol in the liver through two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. While the classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is responsible for the majority of bile acid production, the alternative pathway plays a crucial role in generating specific oxysterols that act as signaling molecules, regulating lipid and glucose metabolism.[1][2]

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position to form (25R)-26-hydroxycholesterol.[2][3] This initial step occurs in various tissues, and the resulting 26-hydroxycholesterol is then transported to the liver for further metabolism into bile acids.[4] This pathway is particularly significant in neonatal life and in certain pathological conditions.[5]

The Emergence of this compound as a Key Intermediate

Recent research has identified (25R)this compound (26-HCO) as a downstream metabolite of 26-hydroxycholesterol.[1][6] The formation of this 3-oxo-4-ene structured oxysterol is a critical step, representing a divergence from the previously understood pathway.

The conversion of the 3β-hydroxy-Δ⁵-steroid structure of 26-hydroxycholesterol to the 3-oxo-Δ⁴-steroid structure of this compound is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase 1 (HSD3B1) .[1][6] While the related enzyme HSD3B7 is known to perform this function on 7α-hydroxylated sterols in the classic pathway, it shows limited activity towards non-7α-hydroxylated substrates like 26-hydroxycholesterol.[1][7] HSD3B1, predominantly expressed in the placenta and other peripheral tissues, has been shown to efficiently catalyze this conversion.[1][6]

The subsequent metabolism of this compound in the bile acid synthesis pathway is an area of ongoing research. It is hypothesized to undergo further modifications, including 7α-hydroxylation by CYP7B1, leading to the formation of chenodeoxycholic acid (CDCA).

Signaling Pathways and Regulation

The alternative bile acid synthesis pathway is subject to complex regulation, influencing and being influenced by various metabolic signals.

Key regulatory aspects include:

-

Liver X Receptor (LXR) Activation: 26-Hydroxycholesterol and other oxysterols are endogenous ligands for LXR. LXR activation plays a role in cholesterol efflux and influences the expression of genes involved in lipid metabolism.[2]

-

Farnesoid X Receptor (FXR) Feedback Regulation: The end product of the pathway, CDCA, is a potent activator of FXR. Activated FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of key bile acid synthesis enzymes, including CYP27A1 and CYP7A1, creating a negative feedback loop.[8]

-

Transcriptional Control of HSD3B1: The expression of HSD3B1 is known to be regulated by various factors, including androgen receptor (AR) signaling, which can induce its transcription.[1][7]

Quantitative Data

The following tables summarize the available quantitative data for key intermediates and enzymatic activities in the alternative bile acid synthesis pathway.

Table 1: Plasma Concentrations of Key Intermediates

| Compound | Human Plasma Concentration (ng/mL) | Sample Population | Reference |

| (25R)26-Hydroxycholesterol | 92 - 256 | Healthy Adults | [7] |

| (25R)this compound | Below Limit of Quantification (<0.2) | Non-pregnant Females | [1][6] |

| (25R)this compound | 0.69 ± 0.42 | Pregnant Women | [1][6] |

| (25R)this compound | 1.65 ± 0.68 | Umbilical Cord | [1][6] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| CYP27A1 | Cholesterol | 150 - 400 | Not Reported | [9] |

| HSD3B7 | 7α-hydroxycholesterol | 17.4 | 735 | [7] |

| HSD3B7 | 7α,27-dihydroxycholesterol | 3.8 | 532 | [7] |

| HSD3B1 | 26-Hydroxycholesterol | Not Yet Determined | Not Yet Determined | - |

| CYP7B1 | 25-Hydroxycholesterol | Not Yet Determined | Not Yet Determined | - |

| CYP7B1 | 27-Hydroxycholesterol | Not Yet Determined | Not Yet Determined | - |

Note: Kinetic data for HSD3B1 with 26-hydroxycholesterol and for CYP7B1 with 26-hydroxycholesterol are not yet available in the literature and represent a key area for future research.

Experimental Protocols

Quantification of this compound and Related Oxysterols by LC-MS/MS

This protocol is adapted from established methods for oxysterol analysis.[5][10]

5.1.1. Sample Preparation (from Plasma or Liver Homogenate)

-

Internal Standard Spiking: To 100 µL of plasma or an equivalent amount of liver homogenate, add a mixture of deuterated internal standards for accurate quantification.

-

Protein Precipitation: Add 400 µL of ice-cold acetone containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins.

-

Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for at least 4 hours to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried extract in a small volume of a non-polar solvent like hexane.

-

Apply the sample to a pre-conditioned silica SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to elute cholesterol and other highly non-polar lipids.

-

Elute the oxysterols, including this compound, with a more polar solvent mixture (e.g., dichloromethane:methanol).

-

-

Final Preparation: Dry the eluted fraction under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water, methanol, and acetonitrile, all containing a small percentage of formic acid to aid ionization.

-

Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

HSD3B1 Enzyme Activity Assay

This protocol is a conceptual adaptation for assaying the activity of HSD3B1 with 26-hydroxycholesterol, based on general hydroxysteroid dehydrogenase assays.[11][12]

5.2.1. Materials

-

Recombinant human HSD3B1 enzyme.

-

(25R)26-Hydroxycholesterol substrate.

-

NAD⁺ cofactor.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Quenching solution (e.g., acetonitrile with an internal standard).

5.2.2. Procedure

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the HSD3B1 enzyme.

-

Initiation: Start the reaction by adding the 26-hydroxycholesterol substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.

-

Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of the 26-hydroxycholesterol substrate.

Implications for Drug Development

The elucidation of the role of this compound and the enzyme HSD3B1 in the alternative bile acid synthesis pathway opens new avenues for therapeutic intervention in metabolic diseases.

-

Targeting HSD3B1: Modulation of HSD3B1 activity could provide a novel strategy to alter the pool of bioactive oxysterols and bile acids, potentially impacting lipid and glucose homeostasis.

-

Biomarker Development: Measuring plasma levels of this compound may serve as a specific biomarker for HSD3B1 activity and flux through this branch of the alternative bile acid pathway. This could be valuable in diagnosing and monitoring metabolic disorders.

-

Understanding Disease Pathophysiology: Dysregulation of this pathway may contribute to the pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Further research into the downstream effects of this compound is warranted.

Conclusion

This compound is an emerging, significant intermediate in the alternative pathway of bile acid synthesis, formed from 26-hydroxycholesterol by the action of HSD3B1. Its discovery refines our understanding of this important metabolic route. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to investigate this pathway and its potential as a therapeutic target. Further research is needed to fully elucidate the kinetic properties of the involved enzymes and the complete metabolic fate and biological activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD3B1 - Wikipedia [en.wikipedia.org]

- 4. Targeting the alternative bile acid synthetic pathway for metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HSD3B1 is an oxysterol 3β-hydroxysteroid dehydrogenase in human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD3B1 | Cancer Genetics Web [cancerindex.org]

- 8. assaygenie.com [assaygenie.com]

- 9. HSD3B1 hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. biorbyt.com [biorbyt.com]

- 11. diseases.jensenlab.org [diseases.jensenlab.org]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Cellular Targets of 26-Hydroxycholest-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

26-Hydroxycholest-4-en-3-one is an oxysterol primarily identified as a metabolite in the cholesterol degradation pathway of certain microorganisms. While research into the biological activities of structurally similar oxysterols in mammalian systems is extensive, direct evidence identifying the specific cellular targets and signaling pathways of this compound in mammalian cells remains limited. This technical guide synthesizes the current understanding of this compound, focusing on its known microbial biosynthesis. It further provides a comparative analysis with other well-characterized oxysterols to postulate potential, yet unproven, areas for future investigation into its pharmacological effects in mammalian systems. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the evolving landscape of oxysterol biology and its therapeutic potential.

Introduction to this compound

This compound is a hydroxylated derivative of cholest-4-en-3-one. Its biological significance has, to date, been predominantly characterized in the context of microbial steroid metabolism. Notably, it is an intermediate in the cholesterol catabolism pathway of various bacteria, including pathogenic species. Understanding the biosynthesis of this compound is crucial for elucidating microbial survival mechanisms and identifying potential targets for antimicrobial drug development.

While the direct cellular targets of this compound in mammalian cells are not yet established, the broader class of oxysterols is known to play a significant role in various physiological and pathophysiological processes. Oxysterols are implicated in the regulation of lipid metabolism, inflammation, and cell signaling, often through interaction with nuclear receptors. This guide will explore the known microbial biochemistry of this compound and draw parallels with related compounds to inform future research directions.

Biosynthesis of this compound

The primary known pathway for the synthesis of this compound is through the enzymatic hydroxylation of cholest-4-en-3-one. This reaction is catalyzed by a specific class of cytochrome P450 enzymes found in microorganisms.

Enzymatic Conversion

The key enzyme responsible for the production of this compound is Cholest-4-en-3-one 26-monooxygenase .[1] This enzyme, belonging to the cytochrome P450 family (such as CYP125 in Rhodococcus jostii RHA1), catalyzes the C26-hydroxylation of cholest-4-en-3-one.[1]

The overall reaction is as follows:

Cholest-4-en-3-one + NADH + H⁺ + O₂ ⇌ this compound + NAD⁺ + H₂O[1]

This enzymatic step is crucial for initiating the degradation of the sterol side-chain in certain bacteria.[1]

Microbial Cholesterol Metabolism Workflow

The following diagram illustrates the position of this compound within the initial stages of a microbial cholesterol degradation pathway.

References

The Interaction of 26-Hydroxycholest-4-en-3-one with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is an oxysterol, an oxidized derivative of cholesterol, that is emerging as a potential signaling molecule with the capacity to interact with and modulate the activity of nuclear receptors. These receptors are a superfamily of ligand-activated transcription factors that play pivotal roles in regulating a wide array of physiological processes, including metabolism, development, and inflammation. Understanding the interactions between specific oxysterols like this compound and nuclear receptors is crucial for elucidating novel biological pathways and for the development of new therapeutic agents targeting these pathways.

This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and nuclear receptors. While direct quantitative data for this specific molecule is limited in the current scientific literature, this guide synthesizes available information on structurally related compounds to build a strong hypothesis for its potential nuclear receptor targets and provides detailed experimental protocols for researchers to investigate these interactions.

Putative Nuclear Receptor Interactions

Based on the known activities of structurally similar molecules, this compound is hypothesized to interact with the following nuclear receptors:

-

Pregnane X Receptor (PXR; NR1I2): The parent compound, cholest-4-en-3-one, and the closely related 7α-hydroxycholest-4-en-3-one have been identified as activators of PXR.[1][2] PXR is a key regulator of xenobiotic and endobiotic metabolism, and its activation can have significant implications for drug metabolism and homeostasis.

-

Steroidogenic Factor 1 (SF-1; NR5A1): The precursor, 26-hydroxycholesterol, has been shown to activate SF-1.[3] SF-1 is a critical regulator of steroidogenesis and the development and function of endocrine tissues.

Further research is required to definitively characterize and quantify the interaction of this compound with these and other nuclear receptors.

Quantitative Data for Structurally Related Compounds

Table 1: PXR Activation by Related Cholestenones

| Compound | Receptor | Assay Type | Result | Reference |